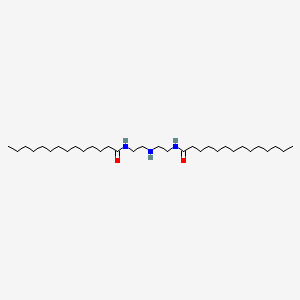
N,N'-(Iminodiethylene)bismyristamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminodiethylene)bismyristamide is a synthetic organic compound with the molecular formula C32H65N3O2. It is characterized by the presence of two myristamide groups connected by an iminodiethylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bismyristamide typically involves the reaction of myristoyl chloride with iminodiethyleneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of myristoyl chloride by reacting myristic acid with thionyl chloride.
Step 2: Reaction of myristoyl chloride with iminodiethyleneamine in the presence of a base such as triethylamine to form N,N’-(Iminodiethylene)bismyristamide.
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminodiethylene)bismyristamide may involve large-scale batch or continuous processes. The key steps include the preparation of myristoyl chloride, followed by its reaction with iminodiethyleneamine. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminodiethylene)bismyristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-(Iminodiethylene)bismyristamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)bismyristamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N’-Ethylenebis(stearamide): Similar structure but with stearamide groups instead of myristamide.
N,N’-Ethylenebis(oleamide): Contains oleamide groups, differing in the length and saturation of the fatty acid chains.
N,N’-Ethylenebis(palmitamide): Features palmitamide groups, with a different fatty acid chain length
Uniqueness
N,N’-(Iminodiethylene)bismyristamide is unique due to its specific combination of myristamide groups and the iminodiethylene bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
93918-46-8 |
|---|---|
Molecular Formula |
C32H65N3O2 |
Molecular Weight |
523.9 g/mol |
IUPAC Name |
N-[2-[2-(tetradecanoylamino)ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C32H65N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(36)34-29-27-33-28-30-35-32(37)26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-30H2,1-2H3,(H,34,36)(H,35,37) |
InChI Key |
NQOXAPDVEVCWLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


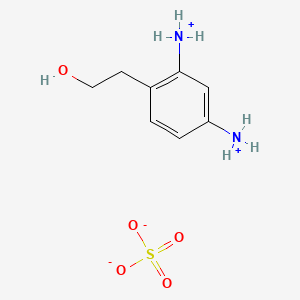
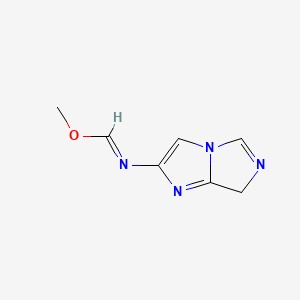
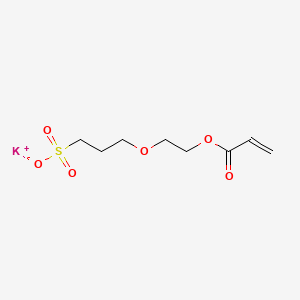
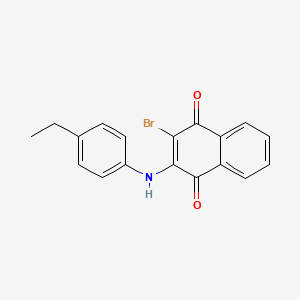

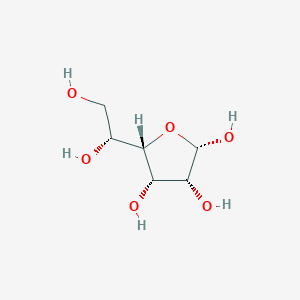
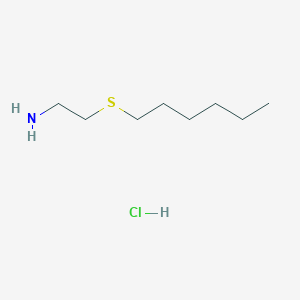

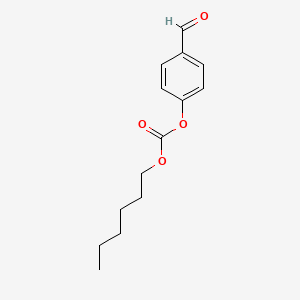
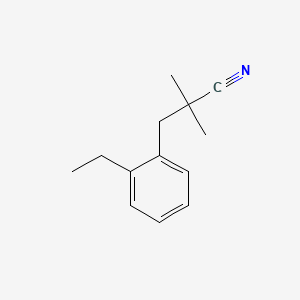
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
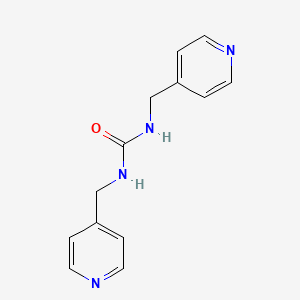
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)

